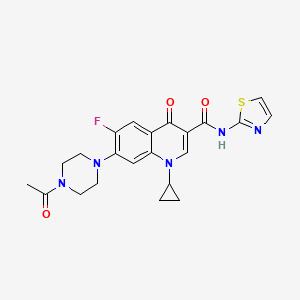

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Description

This compound is a fluoroquinolone derivative structurally optimized for enhanced antibacterial activity. Its core quinoline scaffold is substituted with a cyclopropyl group at position 1, fluorine at position 6, and a 4-acetylpiperazine moiety at position 5. The carboxamide group at position 3 is linked to a 1,3-thiazol-2-yl ring, distinguishing it from classical fluoroquinolones like ciprofloxacin . The acetyl group on the piperazine ring may improve pharmacokinetic properties by modulating solubility and reducing metabolic degradation .

Properties

IUPAC Name |

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3S/c1-13(29)26-5-7-27(8-6-26)19-11-18-15(10-17(19)23)20(30)16(12-28(18)14-2-3-14)21(31)25-22-24-4-9-32-22/h4,9-12,14H,2-3,5-8H2,1H3,(H,24,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSQZZAAZQQGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NC=CS4)C5CC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where piperazine reacts with an appropriate electrophile.

Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties.

Reduction: Reduction reactions can occur at the quinoline core, potentially altering its electronic properties.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and thiazole rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives were synthesized and tested for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. Notably, certain analogues exhibited MIC values as low as 0.44 μM against these strains, indicating potent antibacterial activity .

Case Study: Antitubercular Activity

A specific study focused on the synthesis of 22 novel analogues of this compound, which were screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The results showed MIC values ranging from 7.32 to 136.10 μM, demonstrating the compound's potential in treating tuberculosis .

Anticancer Potential

The compound's structure allows it to interact with various biological targets involved in cancer progression. Heterocyclic compounds like this one have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis. Research has indicated that derivatives of this class can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Neuroprotective Effects

The compound's heterocyclic nature also suggests potential neuroprotective properties. Similar compounds have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases like Alzheimer's. The exploration of its effects on cholinergic pathways could yield insights into novel therapeutic strategies for cognitive decline .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site. The piperazine moiety enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Piperazine Substitutions

- Acetyl vs. Benzoyl/Benzenesulfonyl Groups : Compounds with benzoyl (e.g., 5a–m in ) or benzenesulfonyl groups on the piperazine exhibit varied antibacterial spectra due to increased steric bulk and electronic effects. The acetyl group in the target compound likely enhances membrane permeability compared to bulkier aryl substituents .

- Ethyl and Formyl Derivatives: Impurities such as 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one () highlight the importance of the acetyl group in avoiding rapid clearance, as ethyl or unsubstituted piperazines are prone to oxidation .

Heterocyclic Attachments

- Thiazol-2-yl vs. Thiadiazole/Thiazolidinone: The N-(1,3-thiazol-2-yl) carboxamide in the target compound may offer stronger DNA gyrase/topoisomerase IV binding compared to thiadiazole (compound 4 in ) or thiazolidinone (compound 14 in ) derivatives, which introduce additional hydrogen-bonding sites but may reduce bioavailability .

- Nitroso and Triazolylmethyl Groups : Nitroso-piperazine derivatives () and triazolylmethyl-substituted analogues () show unique reactivity but face stability challenges, limiting clinical utility .

Comparative Data Table

Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide belongs to a class of synthetic quinoline derivatives with significant potential in antimicrobial applications. This article synthesizes various research findings on its biological activities, particularly focusing on its antimicrobial efficacy, mechanism of action, and structure-activity relationships.

- Molecular Formula : C19H20FN3O4

- Molecular Weight : 373.38 g/mol

- CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed in vitro:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 16 | |

| Staphylococcus aureus | 8 | |

| Pseudomonas aeruginosa | 32 | |

| Salmonella enteritidis | 16 |

The compound's mechanism is primarily attributed to its ability to inhibit bacterial topoisomerases, specifically DNA gyrase. Docking studies suggest that the compound forms stable interactions with critical amino acid residues in the enzyme, enhancing its binding efficiency compared to traditional fluoroquinolones like norfloxacin. The presence of the thiazole moiety contributes to improved binding through additional hydrogen bonding interactions.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the piperazine ring and the introduction of fluorine atoms significantly influence the biological activity of quinolone derivatives. The presence of the acetyl group on the piperazine enhances solubility and bioavailability, while the cyclopropyl and fluorine substitutions increase potency against resistant bacterial strains.

Case Studies

- In Vitro Efficacy Against Resistant Strains : A study demonstrated that this compound exhibited superior activity against multi-drug resistant E. coli strains compared to standard antibiotics, indicating its potential as a novel therapeutic agent .

- Toxicological Assessment : Toxicity studies revealed a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. This positions the compound as a viable candidate for further clinical development .

- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that the compound has an appropriate half-life and bioavailability for oral administration, making it suitable for formulation into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard methods to confirm the structural integrity of this compound?

- Methodological Answer: The structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD) for unambiguous atomic positioning and spectroscopic techniques. For example:

- FT-IR: Identifies functional groups (e.g., C=O at ~1625 cm⁻¹ for the acetylpiperazine moiety, NH stretches at ~3188–3381 cm⁻¹) .

- NMR: - and -NMR resolve substituent environments (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm, thiazole protons at δ ~7.0–7.5 ppm) .

- Data Table:

| Technique | Key Peaks/Shifts | Functional Group Confirmed |

|---|---|---|

| FT-IR | 1625 cm⁻¹ | C=N (Schiff base) |

| -NMR | δ 1.2 ppm (m) | Cyclopropyl CH |

Q. How are synthetic impurities in this compound characterized?

- Methodological Answer: Impurities (e.g., desfluoro or ethylenediamine analogs) are identified via HPLC-MS and comparative spectroscopy. For example, EP guidelines recommend spiking studies with reference standards like 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Imp. B) .

Q. What is the role of the thiazole moiety in this compound’s activity?

- Methodological Answer: The thiazole group enhances binding via hydrogen bonding and π-π stacking. SAR studies involve synthesizing analogs (e.g., replacing thiazole with oxadiazole) and comparing bioactivity using enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.